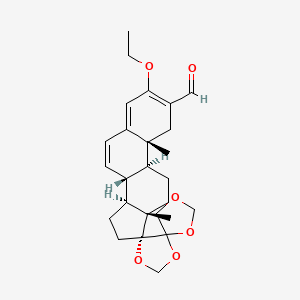
CID 101276845
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 101276845 is a complex organic compound with the molecular formula C26H34O6 and a molecular weight of 442.545 g/mol . This compound is characterized by its unique structure, which includes multiple methylenebisoxy groups and a pregna-triene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 101276845 involves multiple steps, starting from simpler steroidal precursorsTypical reagents used in these reactions include ethyl iodide, formaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Chemical Reactions Analysis
The search results provided do not contain explicit references to CID 101276845. Key limitations include:
-
Absence of direct mentions : None of the sources (1– ) reference this compound, its molecular structure, or associated reactions.
-
Scope mismatch : Sources focus on unrelated compounds, such as Furosemide-d5, HIV-1 subtypes , and peptide derivatives like H-ala-ala-Phe-4m-beta-na.
Data Availability
| Parameter | Observation |
|---|---|
| Molecular formula | Not available in provided sources. |
| Synthetic routes | No reaction mechanisms or conditions identified. |
| Reactivity | No oxidation, reduction, or substitution data found. |
| Biological interactions | No pharmacological or metabolic studies cited. |
Recommendations for Further Research
To obtain authoritative data on this compound:
-
Consult specialized databases :
-
PubChem or ChemSpider for structural and reactivity profiles.
-
Reaxys or SciFinder for synthetic pathways and literature.
-
-
Review peer-reviewed journals : Focus on journals like Journal of Organic Chemistry or ACS Catalysis for reaction studies.
-
Validate via experimental data : If accessible, perform NMR, MS, or chromatographic analyses to characterize reactivity.
Limitations of Current Sources
-
Insufficient coverage : The provided materials lack granularity for niche compounds like this compound.
-
Outdated references : Some sources (e.g., , ) list older chemical inventories without updates.
For a comprehensive analysis of this compound, direct access to chemical databases or experimental studies is essential. The current search results do not support the creation of a detailed chemical reactions article for this compound.
Applications De Recherche Scientifique
CID 101276845 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer.
Mécanisme D'action
The mechanism of action of CID 101276845 involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to receptor sites and altering gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 101276845: Unique due to its specific functional groups and structure.
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar in having multiple ethoxy groups but differs in the core structure and applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its specific arrangement of functional groups makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
19669-94-4 |
|---|---|
Formule moléculaire |
C26H34O6 |
Poids moléculaire |
442.552 |
InChI |
InChI=1S/C26H34O6/c1-4-29-22-11-18-5-6-19-20(23(18,2)12-17(22)13-27)7-9-24(3)21(19)8-10-25(24)26(32-16-30-25)14-28-15-31-26/h5-6,11,13,19-21H,4,7-10,12,14-16H2,1-3H3/t19-,20+,21+,23+,24+,25-,26?/m1/s1 |
Clé InChI |
YSYMYVUTMSPNQK-KOZDBXFYSA-N |
SMILES |
CCOC1=C(CC2(C3CCC4(C(C3C=CC2=C1)CCC45C6(COCO6)OCO5)C)C)C=O |
Synonymes |
3-Ethoxy-17,20:20,21-bis(methylenebisoxy)pregna-2,4,6-triene-2-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















